molecular formula C11H14FNO B1637048 N-butyl-2-fluorobenzamide

N-butyl-2-fluorobenzamide

Cat. No.: B1637048
M. Wt: 195.23 g/mol
InChI Key: IJILQXVYUMVRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-2-fluorobenzamide is a fluorinated aromatic amide characterized by a benzamide backbone substituted with a fluorine atom at the 2-position and an N-butyl group. This compound belongs to a broader class of fluorobenzamides, which are of significant interest in medicinal chemistry due to fluorine's ability to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-butyl-2-fluorobenzamide

InChI

InChI=1S/C11H14FNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

IJILQXVYUMVRIH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=CC=C1F

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorine substitution and side-chain modifications critically influence solubility, crystallinity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
N-Butyl-2-fluorobenzamide - 2-F on benzamide
- N-butyl
Moderate lipophilicity due to butyl chain; potential for enhanced membrane permeability.
N-(2,3-Difluorophenyl)-2-fluorobenzamide - 2,3-diF on phenyl
- 2-F on benzamide
Increased electronegativity reduces solubility; strong hydrogen-bonding networks observed in crystallography .
N-(2-Chloro-6-fluorophenyl)-...benzamide () - Halogen (Cl, F) substitutions
- Cyano/hydroxy groups
Enhanced biological activity via polar interactions; reduced metabolic degradation due to fluorine .

Key Observations :

  • Side Chains : The N-butyl group introduces steric bulk, which may improve membrane permeability compared to smaller alkyl or aryl groups. However, this could also hinder target binding in specific biological contexts .

Mechanistic Insights :

  • The butyl group may act as a hydrophobic anchor, influencing binding pocket interactions in enzymes or receptors .

Crystallographic and Computational Analyses

Studies on fluorobenzamides frequently employ tools like SHELX (for structure refinement) and Mercury (for crystal visualization) to analyze packing efficiency and intermolecular forces . For instance:

  • Hydrogen-Bonding Patterns : Zhu et al. (2007) demonstrated that fluorinated benzamides form distinct F···H-N and MeO···H-N interactions, which correlate with solubility and melting points .
  • Crystal Packing : this compound’s butyl chain likely disrupts tight packing compared to planar aryl substituents, improving solubility but reducing thermal stability .

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